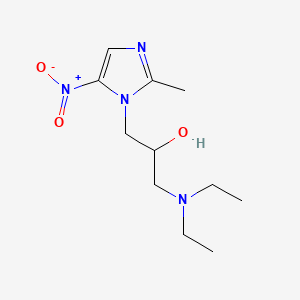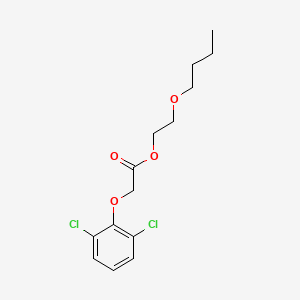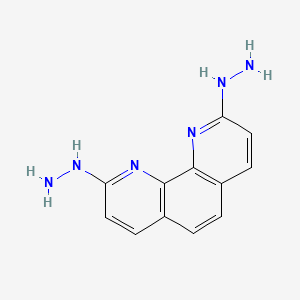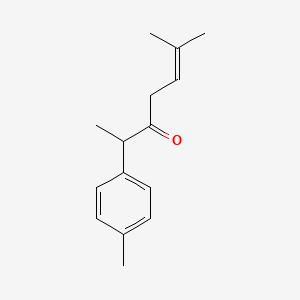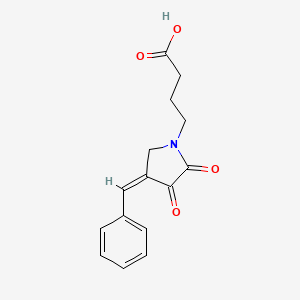
N-Hydroxy-N-methyltridecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N-methyltridecanamide is an organic compound that belongs to the class of amides It features a long aliphatic chain with a hydroxyl group and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-methyltridecanamide typically involves the reaction of tridecanoic acid with N-methylhydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-N-methyltridecanamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used under anhydrous conditions.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of N-methyltridecanamide.
Reduction: Formation of N-methyltridecylamine.
Substitution: Formation of N-chloro-N-methyltridecanamide.
Aplicaciones Científicas De Investigación
N-Hydroxy-N-methyltridecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis.
Industry: Used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N-methyltridecanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the amide bond can participate in various chemical reactions. These interactions can influence the compound’s reactivity and stability, making it useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxy-N-methylhexadecanamide: Similar structure but with a longer aliphatic chain.
N-Hydroxy-N-methylundecanamide: Similar structure but with a shorter aliphatic chain.
N-Hydroxy-N-methylbenzamide: Similar structure but with an aromatic ring instead of an aliphatic chain.
Uniqueness
N-Hydroxy-N-methyltridecanamide is unique due to its specific chain length, which can influence its physical and chemical properties. This makes it suitable for applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
78301-11-8 |
|---|---|
Fórmula molecular |
C14H29NO2 |
Peso molecular |
243.39 g/mol |
Nombre IUPAC |
N-hydroxy-N-methyltridecanamide |
InChI |
InChI=1S/C14H29NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14(16)15(2)17/h17H,3-13H2,1-2H3 |
Clave InChI |
FAUOUFZMOLNLOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(=O)N(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


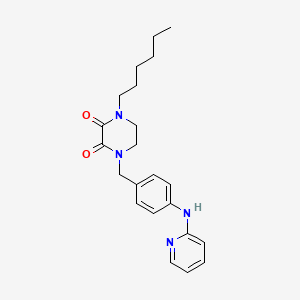
![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
